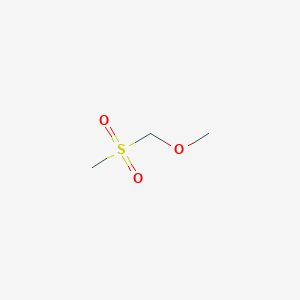
Methoxy(methylsulfonyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy(methylsulfonyl)methane is an organosulfur compound with the chemical formula C3H8O3S. It is a colorless, crystalline solid that features the sulfonyl functional group. This compound is known for its stability and resistance to decomposition at elevated temperatures. It occurs naturally in some plants and is present in small amounts in various foods and beverages.
准备方法
Synthetic Routes and Reaction Conditions
Methoxy(methylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This reaction produces methanesulfonyl chloride, which can then be further reacted with methanol to yield this compound .
Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by reaction with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Methoxy(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methoxy(methylsulfonyl)methane has a wide range of applications in scientific research:
作用机制
Methoxy(methylsulfonyl)methane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Cellular Mechanisms: It affects various cellular pathways, including those involved in apoptosis and cell proliferation.
相似化合物的比较
Methoxy(methylsulfonyl)methane is often compared with other organosulfur compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds have similar anti-inflammatory and antioxidant properties, but this compound is more stable and less toxic.
Dimethyl sulfide: This compound is less stable and has a lower boiling point compared to this compound.
Dimethyl sulfate: It is highly toxic and used primarily as a methylating agent, whereas this compound is safer and used in dietary supplements.
This compound stands out due to its stability, safety profile, and wide range of applications in various fields.
属性
CAS 编号 |
39213-24-6 |
|---|---|
分子式 |
C3H8O3S |
分子量 |
124.16 g/mol |
IUPAC 名称 |
methoxy(methylsulfonyl)methane |
InChI |
InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3 |
InChI 键 |
XMVHIXPXKJRKRE-UHFFFAOYSA-N |
规范 SMILES |
COCS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















